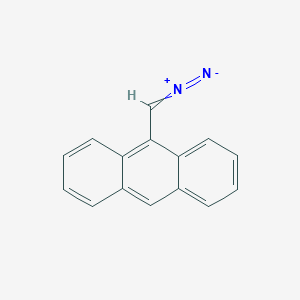

9-Antryldiazometano

Descripción general

Descripción

Aplicaciones Científicas De Investigación

El 9-Antrildíazometano se utiliza ampliamente en la investigación científica debido a sus propiedades fluorescentes. Algunas de sus aplicaciones clave incluyen:

Mecanismo De Acción

El mecanismo de acción de 9-Antrildíazometano implica su capacidad de derivatizar ácidos carboxílicos, formando derivados de ésteres de 9-antrilmetil fluorescentes. Esta derivatización mejora la sensibilidad de detección de los compuestos cuando se analizan utilizando HPLC. Los objetivos moleculares son principalmente ácidos carboxílicos, y la vía implica la formación de un enlace éster estable.

Compuestos Similares:

- 9-(Diazometil)antracene

- Derivados de diazometano

Comparación: El 9-Antrildíazometano es único debido a sus fuertes propiedades fluorescentes, lo que lo hace altamente efectivo para detectar y analizar ácidos carboxílicos y sus derivados. En comparación con otros derivados de diazometano, ofrece una mayor sensibilidad y especificidad en los métodos de detección basados en fluorescencia .

Análisis Bioquímico

Biochemical Properties

9-Anthryldiazomethane plays a significant role in biochemical reactions. It is used as a fluorescent labeling reagent, particularly for the detection of fatty acids and their derivatives . The nature of its interactions with enzymes, proteins, and other biomolecules is primarily through the process of derivatization .

Cellular Effects

Its role as a fluorescent labeling reagent suggests that it could potentially influence cell function by enabling the detection and tracking of specific biomolecules within the cell .

Molecular Mechanism

The molecular mechanism of 9-Anthryldiazomethane primarily involves its ability to derivatize biomolecules, making them detectable via fluorescence . This process does not typically involve direct binding interactions with biomolecules, enzyme inhibition or activation, or changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the fluorescent reagent 9-Anthryldiazomethane may decompose during storage .

Metabolic Pathways

Given its use as a fluorescent labeling reagent, it may be involved in the metabolic pathways of the biomolecules it is used to label .

Transport and Distribution

Given its use as a fluorescent labeling reagent, it may be distributed wherever the biomolecules it labels are located .

Subcellular Localization

Given its use as a fluorescent labeling reagent, it may be localized wherever the biomolecules it labels are located .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La preparación de 9-Antrildíazometano típicamente implica la oxidación de la hidrazona de 9-antrildaldehído con un oxidante orgánico como N-clorosuccinimida en un disolvente orgánico como el acetato de etilo. La reacción se lleva a cabo a temperatura ambiente, y la mezcla resultante se utiliza directamente como la solución de reactivo para la derivatización .

Métodos de Producción Industrial: Si bien los métodos específicos de producción industrial no están ampliamente documentados, el método de preparación descrito anteriormente se puede ampliar para aplicaciones industriales. Los pasos clave implican la síntesis de la hidrazona de 9-antrildaldehído, seguida de su oxidación para producir 9-Antrildíazometano.

Análisis De Reacciones Químicas

Tipos de Reacciones: El 9-Antrildíazometano principalmente experimenta reacciones de derivatización con ácidos carboxílicos, formando derivados de ésteres de 9-antrilmetil fluorescentes. Esta reacción mejora la sensibilidad de detección de los compuestos cuando se analizan utilizando cromatografía líquida de alta resolución (HPLC).

Reactivos y Condiciones Comunes:

Reactivos: N-clorosuccinimida, acetato de etilo, hidrazona de 9-antrildaldehído.

Condiciones: Temperatura ambiente, medio de disolvente orgánico.

Productos Principales: Los productos principales formados a partir de la reacción de 9-Antrildíazometano con ácidos carboxílicos son los derivados de ésteres de 9-antrilmetil.

Comparación Con Compuestos Similares

- 9-(Diazomethyl)anthracene

- Diazomethane derivatives

Comparison: 9-Anthryldiazomethane is unique due to its strong fluorescent properties, making it highly effective for detecting and analyzing carboxylic acids and their derivatives. Compared to other diazomethane derivatives, it offers enhanced sensitivity and specificity in fluorescence-based detection methods .

Propiedades

IUPAC Name |

9-(diazomethyl)anthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2/c16-17-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXDVOJKRZBNPFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40146219 | |

| Record name | 9-Diazomethylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40146219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10401-59-9 | |

| Record name | 9-Diazomethylanthracene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010401599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Diazomethylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40146219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Anthryldiazomethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 9-anthryldiazomethane interact with its target molecules?

A1: 9-anthryldiazomethane functions as a fluorescent labeling reagent for carboxylic acids. It reacts with the carboxyl group (-COOH) of target molecules through esterification, forming a stable ester bond. This reaction occurs at room temperature and generally doesn't require a catalyst. [, , , , , , , , , ]

Q2: What are the downstream effects of labeling a molecule with 9-anthryldiazomethane?

A2: The primary effect is the introduction of a fluorescent anthracene moiety to the target molecule. This allows for highly sensitive detection and quantification using fluorescence-based techniques, especially High-Performance Liquid Chromatography (HPLC) with fluorescence detection. [, , , , , , , , , ]

Q3: What is the molecular formula and weight of 9-anthryldiazomethane?

A3: The molecular formula is C15H10N2 and the molecular weight is 222.25 g/mol.

Q4: Is there any spectroscopic data available for 9-anthryldiazomethane?

A4: While the provided papers do not detail specific spectroscopic data, researchers commonly employ techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to characterize 9-anthryldiazomethane and its derivatives.

Q5: Can you elaborate on the performance and applications of 9-anthryldiazomethane under various conditions?

A6: 9-anthryldiazomethane demonstrates versatility across a range of conditions, successfully derivatizing fatty acids, prostaglandins, and even N-terminal blocked amino acids. Its effectiveness in different solvent systems and its compatibility with various HPLC methods highlight its adaptability for analyzing diverse biological samples. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q6: Does 9-anthryldiazomethane exhibit any catalytic properties?

A7: 9-anthryldiazomethane is primarily employed as a derivatizing agent rather than a catalyst. Its function centers around reacting with specific functional groups, enabling improved detection and analysis of target molecules. [, ]

Q7: Have there been any simulations or calculations performed on 9-anthryldiazomethane?

A7: While the provided research articles do not specifically mention computational studies on 9-anthryldiazomethane itself, such methods could potentially be used to predict reactivity, analyze its interaction with target molecules, and optimize reaction conditions.

Q8: How does modifying the structure of 9-anthryldiazomethane affect its activity?

A9: While the provided papers do not extensively explore SAR for 9-anthryldiazomethane, they do investigate other fluorescent derivatizing agents. For instance, substituting 9-anthryldiazomethane with 1-pyrenyldiazomethane was found to increase sensitivity, indicating that modifying the aromatic structure can impact fluorescence intensity. []

Q9: What are the SHE considerations when working with 9-anthryldiazomethane?

A9: While the papers do not specifically address SHE regulations, it's crucial to handle 9-anthryldiazomethane, like all laboratory reagents, with caution. Researchers should consult relevant safety data sheets and adhere to appropriate laboratory safety protocols.

Q10: Is there any information available regarding the PK/PD properties of 9-anthryldiazomethane?

A10: The research provided focuses on 9-anthryldiazomethane's analytical applications, and does not delve into its PK/PD properties. As an analytical reagent, its in vivo behavior is less relevant compared to its use in derivatization reactions for analysis.

Q11: Has 9-anthryldiazomethane been used in any cell-based assays or animal models?

A13: The focus of the research is on utilizing 9-anthryldiazomethane for analytical purposes, primarily for quantifying various compounds in biological samples rather than investigating its biological activity. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q12: What are the typical analytical methods employed when using 9-anthryldiazomethane?

A14: High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is the primary analytical method used in conjunction with 9-anthryldiazomethane derivatization. This technique enables the separation and sensitive quantification of various compounds, including fatty acids, prostaglandins, and shellfish toxins. [, , , , , , , , , ]

Q13: Are there alternative methods for detecting 9-anthryldiazomethane derivatives besides HPLC?

A16: While HPLC with fluorescence detection is the most prevalent method, other techniques like thin-layer chromatography (TLC) with fluorescence visualization or gas chromatography-mass spectrometry (GC-MS) can be employed depending on the specific application and analytical goals. [, ]

Q14: What is the environmental impact of 9-anthryldiazomethane?

A14: The provided research primarily focuses on the analytical applications of 9-anthryldiazomethane and does not provide information regarding its environmental impact or degradation. This would be an important consideration for future research.

Q15: What validation parameters are essential when developing an analytical method using 9-anthryldiazomethane?

A19: Researchers typically validate analytical methods by assessing parameters like linearity, accuracy, precision (repeatability and reproducibility), sensitivity (limit of detection and limit of quantification), selectivity, and recovery. These parameters ensure the reliability and accuracy of the analytical data generated. [, , , ]

Q16: How can quality control be maintained when using 9-anthryldiazomethane in analytical procedures?

A16: Key aspects of quality control include using high-purity reagents, proper storage of 9-anthryldiazomethane (protected from light and at low temperatures), regular calibration of instruments, and implementing appropriate quality control samples within analytical runs.

Q17: Are there any alternatives to 9-anthryldiazomethane for derivatizing carboxylic acids for fluorescence detection?

A21: Yes, several alternative fluorescent derivatizing agents exist for carboxylic acids. The research mentions 1-pyrenyldiazomethane as a more sensitive option. Other alternatives include bromomethylcoumarin derivatives like 4-bromomethyl-7-methoxycoumarin (BrMMC) and 4-bromomethyl-6,7-dimethoxycoumarin (BrDMC). [, ]

Q18: What are the advantages and disadvantages of using these alternatives compared to 9-anthryldiazomethane?

A22: The choice of derivatizing agent depends on the specific application and analytical goals. While some alternatives might offer higher sensitivity, they could have drawbacks like lower reactivity, stability issues, or different selectivity profiles compared to 9-anthryldiazomethane. [, ]

Q19: What types of samples have been analyzed using 9-anthryldiazomethane derivatization for fatty acid profiling?

A19: 9-anthryldiazomethane has been successfully employed for analyzing fatty acid composition in a diverse range of samples including:

- Food Products: Rice, milk, dairy products, edible oils, and sesame oil [, , , ]

- Biological Samples: Serum, vital blood of fish, plankton body fluid, human bile, and chicken tissues [, , , ]

- Plant Material: Cotyledons of Pharbitis nil []

Q20: What are the advantages of using 9-anthryldiazomethane for prostaglandin analysis compared to other methods?

A20: 9-anthryldiazomethane derivatization coupled with HPLC offers several advantages for prostaglandin analysis:

- High Sensitivity: The fluorescent anthrylmethyl esters enable detection at picogram levels. [, , , , , ]

- Simultaneous Detection: The method allows for the simultaneous measurement of multiple prostaglandins in a single run. [, , , , ]

- Simplicity: The derivatization procedure is relatively simple and can be performed at room temperature. [, ]

Q21: Can 9-anthryldiazomethane be used to analyze other types of natural products besides fatty acids and prostaglandins?

A21: Yes, the research demonstrates its application in analyzing:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.